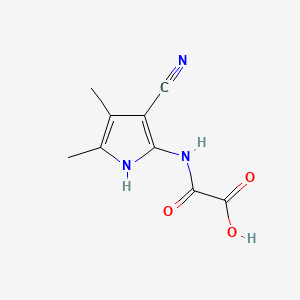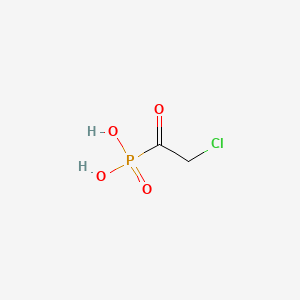
2-乙基-5,5-二甲基-1,3-二噁烷
描述
Synthesis Analysis
2-Ethyl-5,5-dimethyl-1,3-dioxane and related compounds are synthesized through various chemical reactions. For instance, the synthesis of derivatives like 5-(2-hydroxyethyl)-2,2-dimethyl-1,3-dioxane involves the reaction of 2-(hydroxymethyl)-1,4-butanediol and 2,2-methoxy propane with a catalyst like methyl-p-toluenesulfonate (Teng Da-wei, 2013).
Molecular Structure Analysis
The molecular structure of 2-Ethyl-5,5-dimethyl-1,3-dioxane variants is often studied using techniques like NMR spectroscopy and X-ray structural analysis. For example, 5,5-bis(bromomethyl)-2-[4-(dimethylamino)phenyl]-1,3-dioxane exhibits a chair conformation with an equatorial orientation of the aromatic substituent (S. Khazhiev et al., 2021).
Chemical Reactions and Properties
Chemical reactions of 2-Ethyl-5,5-dimethyl-1,3-dioxane derivatives involve various transformations. For example, the reaction of 2,2-dimethyl-5-(5-R-furfurylidene)-1,3-dioxane-4,6-diones with sodium borohydride results in products of hydrogenation of the exocyclic double bond (G. Krapivin et al., 1989).
Physical Properties Analysis
Physical properties of these compounds include aspects like conformational equilibrium. For instance, 5-ethyl-5-hydroxymethyl-2,2-dimethyl-1,3-dioxane exhibits chair conformers with axial and equatorial hydroxymethyl groups, influenced by the solvent used (G. Raskil’dina et al., 2019).
Chemical Properties Analysis
Chemical properties, such as reactivity and stability, are key characteristics. The study of derivatives like 5,5-disubstituted 2,2-dimethyl-1,3-dioxanes reveals their chair conformation and potential rapid inversion at certain temperatures (B. Kraiz, 1985).
科学研究应用
1. 结构分析和合成
- 姜等人(1993 年)的一项研究合成了一种衍生自梅尔德伦酸和溴乙酸乙酯的化合物,其中包括一个 1,3-二噁烷体系。使用 X 射线衍射分析了该化合物,揭示了其分子对称性和平面结构,不同于典型的 1,3-二噁烷环 (Jiang 等人,1993)。
2. 抗炎药开发
- 李等人(2008 年)探索了 N-[2-(5,5-二甲基-1,3-二噁烷-2-基)乙基]氨基酸的合成,该氨基酸在小鼠中表现出显着的抗炎活性,在某些情况下超过了阿司匹林。这项研究突出了 1,3-二噁烷衍生物在开发新的抗炎药中的潜力 (Li 等人,2008)。
3. 环境影响研究
- 施韦策等人(1999 年)调查了 2-乙基-5,5'-二甲基-1,3-二噁烷(2EDD)的环境归宿,2EDD 是饮用水中的一种恶臭污染物。这项研究提供了对 2EDD 在各种 pH 条件下的稳定性和水解的见解,这对于了解其环境影响和管理至关重要 (Schweitzer 等人,1999)。
4. 构象分析
- Atavin 等人(1969 年)和 Kraiz(1985 年)对包括 2,4-二甲基-1,3-二噁烷在内的各种 1,3-二噁烷衍生物的构象结构进行了研究。这些分析对于了解这些化合物在不同领域的化学行为和潜在应用至关重要 (Atavin 等人,1969), (Kraiz, 1985)。
5. 光物理研究
- Seth 等人(2009 年)探讨了二噁烷-水混合物中一种半花菁染料的光物理性质,提供了对这种化合物在各种溶剂体系中的行为的见解。这项研究有助于我们了解二噁烷衍生物的溶剂化和光物理性质 (Seth 等人,2009)。
6. 聚合过程
- 松尾等人(1998 年)对六元环状碳酸酯的聚合研究包括 5,5-二甲基-1,3-二噁烷-2-酮。这项研究对于了解二噁烷衍生物的聚合行为及其在聚合物科学中的潜在应用至关重要 (Matsuo 等人,1998)。
安全和危害
作用机制
Action Environment
One study suggests that the stability of 2-Ethyl-5,5-dimethyl-1,3-dioxane was studied at different aqueous pHs (pH3, 5, 7, and 9). Some hydrolysis of 2-Ethyl-5,5-dimethyl-1,3-dioxane was found at pHs<7 after one week, but 2-Ethyl-5,5-dimethyl-1,3-dioxane appeared to be stable at pH 9 .
属性
IUPAC Name |
2-ethyl-5,5-dimethyl-1,3-dioxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-4-7-9-5-8(2,3)6-10-7/h7H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSHOOPIYPOINNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1OCC(CO1)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40227613 | |
| Record name | 2-Ethyl-5,5-dimethyl-1,3-dioxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40227613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
768-58-1 | |
| Record name | 2-Ethyl-5,5-dimethyl-1,3-dioxane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=768-58-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Ethyl-5,5-dimethyl-1,3-dioxane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000768581 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Ethyl-5,5-dimethyl-1,3-dioxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40227613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ethyl-5,5-dimethyl-1,3-dioxane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.088 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Ethyl-5,5-dimethyl-1,3-dioxane | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3UZX3RBK5N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the origin of 2-Ethyl-5,5-dimethyl-1,3-dioxane (2EDD) in water sources?
A1: 2EDD is not a naturally occurring compound. Research points to industrial activities, particularly the manufacturing of polyester resins, as the primary source of 2EDD contamination in water. The compound is a byproduct of the cyclic acetalization reactions involved in resin synthesis. [, ] Wastewater discharge from these plants, or the use of industrial byproducts containing 2EDD for codigestion in wastewater treatment plants, have been identified as key contributors to its presence in rivers, groundwater, and even tap water. [, ]
Q2: Why is 2-Ethyl-5,5-dimethyl-1,3-dioxane (2EDD) a concern in drinking water?
A2: While the toxicological effects of 2EDD require further investigation, its presence in drinking water is primarily a concern due to its low odor threshold. Even at extremely low concentrations (nanograms per liter), 2EDD imparts a distinct and unpleasant odor to water, often described as "sickening," "olive oil-like," or "fruity." [, ] These odors can lead to consumer complaints and even necessitate the temporary shutdown of water treatment plants. []
Q3: How is 2-Ethyl-5,5-dimethyl-1,3-dioxane (2EDD) detected and quantified in water samples?
A3: Detecting and quantifying 2EDD at the trace levels found in water requires sensitive analytical techniques. The research highlights the use of:
- Closed Loop Stripping Analysis (CLSA): This method extracts volatile organic compounds from water samples, concentrating them for analysis. []
- Flavor Profile Analysis (FPA): This sensory analysis method uses trained panelists to characterize and quantify odors in water, including the specific odor profile associated with 2EDD. [, ]
- Gas Chromatography-Mass Spectrometry (GC-MS): Often coupled with techniques like cryofocusing or purge-and-trap for pre-concentration, GC-MS separates and identifies volatile compounds based on their mass-to-charge ratios. This allows for the identification and quantification of 2EDD in complex water samples. [, ]
Q4: Are there any known incidents of 2-Ethyl-5,5-dimethyl-1,3-dioxane (2EDD) water contamination?
A4: Yes, the research describes several instances of 2EDD contamination:
- Barcelona, Spain: 2EDD was detected in surface waters and tap water, originating from wastewater treatment plants using industrial byproducts containing 2EDD. [] A similar event had occurred in the same area two decades prior. []
- South America: An acute taste and odor episode, described as an "olive odor," led to the temporary shutdown of a water treatment plant serving millions. Investigation revealed high levels of 2EDD, along with other compounds, originating from a polyester resin manufacturing plant. []
- Tordera Aquifer, Spain: 2EDD was identified as the primary odor-causing compound in river and groundwater sources used for drinking water, traced back to a polyester resin manufacturing facility. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![5-(4-Bromophenyl)-4-(4-hydroxy-3-methoxyphenyl)-3-methyl-2,4-dihydropyrrolo[3,4-c]pyrazol-6-one](/img/structure/B1207712.png)
![4-(2-fluorophenyl)-5-(2-furanylmethyl)-3-(6-oxo-1-cyclohexa-2,4-dienylidene)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B1207714.png)
![Phenyl-[4-(4-vinyl-phenyl)-thiazol-2-yl]-amine](/img/structure/B1207716.png)



![1-(2,6-Difluorophenyl)-7-chloro-3H-thiazolo[3,4-a]benzimidazole](/img/structure/B1207727.png)

![7-[3-[(4-Iodophenyl)sulfonylamino]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid](/img/structure/B1207730.png)
